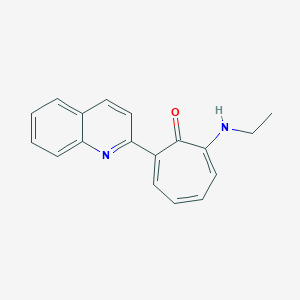
N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide, also known as CMBS, is a sulfonamide derivative that has been widely used in scientific research due to its unique properties. CMBS is a potent inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide has been used in a variety of scientific research applications due to its potent inhibitory activity against carbonic anhydrase. Carbonic anhydrase is an enzyme that is involved in a variety of physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase, N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide can modulate these processes and provide insight into their mechanisms.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide involves its binding to the active site of carbonic anhydrase, where it forms a covalent bond with the zinc ion at the center of the enzyme. This covalent bond prevents the enzyme from catalyzing the hydration of carbon dioxide, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide are primarily related to its inhibition of carbonic anhydrase. By modulating the production of bicarbonate ions and carbon dioxide, N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide can affect a variety of physiological processes, including acid-base balance, respiration, and ion transport. Additionally, N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide has been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase. This makes it a useful tool for studying the mechanisms underlying physiological processes that are regulated by this enzyme. Additionally, N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide is relatively easy to synthesize and purify, making it readily available for use in research.
One of the limitations of using N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide in lab experiments is its potential for off-target effects. Because carbonic anhydrase is involved in a variety of physiological processes, inhibiting this enzyme may have unintended consequences. Additionally, N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide is not selective for a specific isoform of carbonic anhydrase, which may limit its utility in certain research applications.
Orientations Futures
There are several future directions for research involving N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide. One area of interest is the development of selective inhibitors of carbonic anhydrase that target specific isoforms of the enzyme. This could provide insight into the specific roles of different isoforms in physiological processes and potentially lead to the development of isoform-specific therapeutics.
Another area of interest is the development of N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide derivatives with improved potency and selectivity. This could enhance the utility of N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide as a research tool and potentially lead to the development of new therapeutics.
Finally, there is a need for further research into the mechanisms underlying the anti-inflammatory and anti-tumor properties of N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide. This could provide insight into the potential therapeutic applications of this compound in these areas.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide involves the reaction of 5-chloro-2-methoxyaniline with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide.
Propriétés
Nom du produit |
N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C15H16ClNO3S |
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-10-4-7-15(11(2)8-10)21(18,19)17-13-9-12(16)5-6-14(13)20-3/h4-9,17H,1-3H3 |
Clé InChI |
JHZKJIUBFLDEDI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)C |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-dibromo-3-[2-(2,4-dimethoxyphenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288011.png)
![2-[3-(3,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288013.png)
![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288015.png)
![2-[3-(2,3-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288016.png)
![2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288017.png)
![2-[3-(4-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288019.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288022.png)
![2-[3-(4-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288023.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288024.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288025.png)

![2-(Ethylamino)-7-[3-(2-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288030.png)
![Ethyl6-[(4-methoxyphenoxy)methyl][1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288031.png)
![1-(4-bromophenyl)-3-[2-(2,4-dimethylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288034.png)